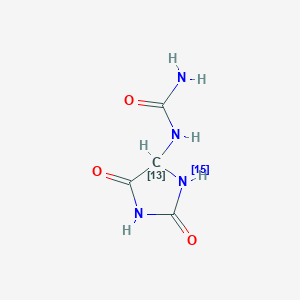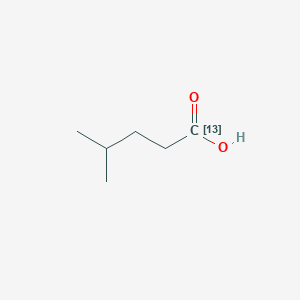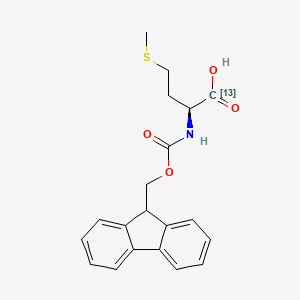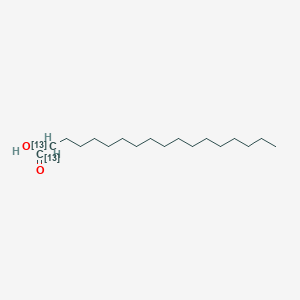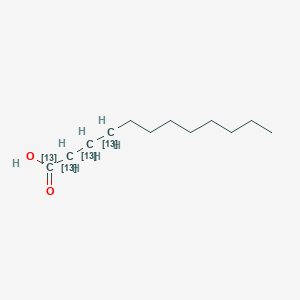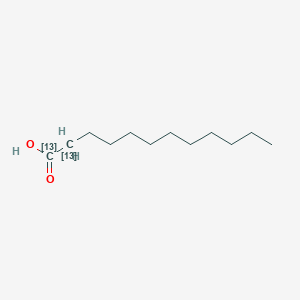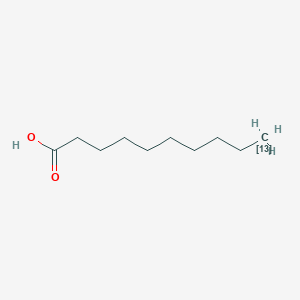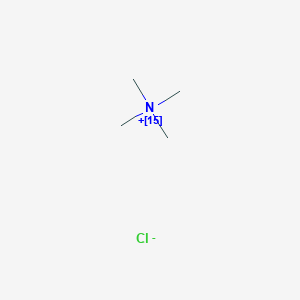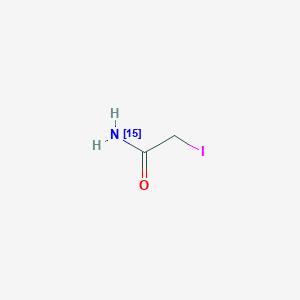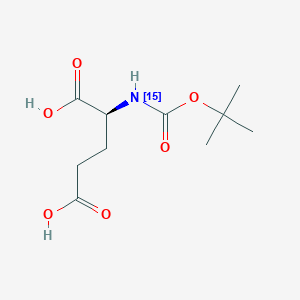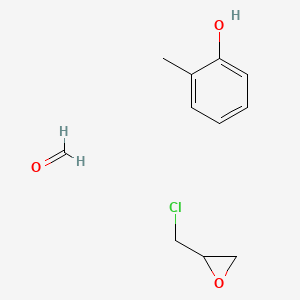
Styrene-(ring-13C6)
Overview
Description
Styrene-(ring-13C6) is a chemical compound that belongs to the styrene family, characterized by the presence of a carbon-13 isotope in the aromatic ring. This isotopic labeling makes it a valuable tool in scientific research, particularly in tracing metabolic pathways and investigating molecular dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Styrene-(ring-13C6) can be synthesized through various methods. One common approach involves the catalytic dehydrogenation of ethylbenzene-(ring-13C6) under controlled conditions . The reaction typically requires a catalyst such as iron oxide or potassium oxide and is conducted at high temperatures ranging from 600 to 700°C .
Industrial Production Methods
In industrial settings, styrene-(ring-13C6) is produced using similar catalytic dehydrogenation processes but on a larger scale. The process involves the continuous feeding of ethylbenzene-(ring-13C6) into a reactor where it undergoes dehydrogenation in the presence of a catalyst. The resulting styrene-(ring-13C6) is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Styrene-(ring-13C6) undergoes various chemical reactions, including:
Oxidation: Styrene-(ring-13C6) can be oxidized to form styrene oxide-(ring-13C6) using oxidizing agents such as peracids.
Reduction: It can be reduced to ethylbenzene-(ring-13C6) using hydrogen in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring of styrene-(ring-13C6) reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide, typically used under mild conditions.
Reduction: Hydrogen gas and catalysts such as palladium or platinum are commonly used for reduction reactions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Styrene oxide-(ring-13C6)
Reduction: Ethylbenzene-(ring-13C6)
Substitution: Various substituted styrene derivatives depending on the electrophile used.
Scientific Research Applications
Styrene-(ring-13C6) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studying polymerization processes and reaction mechanisms.
Biology: The compound is employed in metabolic studies to trace the incorporation and transformation of styrene in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of styrene-based drugs.
Industry: Styrene-(ring-13C6) is used in the production of labeled polymers for material science research.
Mechanism of Action
The mechanism of action of styrene-(ring-13C6) involves its incorporation into various metabolic pathways. In biological systems, it can be metabolized by enzymes such as styrene monooxygenase, which converts it to styrene oxide-(ring-13C6) . This intermediate can then undergo further transformations, including hydrolysis to form phenylacetaldehyde-(ring-13C6) and subsequent oxidation to phenylacetic acid-(ring-13C6) . These metabolic pathways are crucial for understanding the biological effects and potential toxicity of styrene-(ring-13C6) .
Comparison with Similar Compounds
Styrene-(ring-13C6) can be compared with other isotopically labeled styrene derivatives, such as:
Styrene-(ring-2H5): Labeled with deuterium in the aromatic ring, used for similar tracing studies but with different isotopic properties.
Styrene-(ring-15N): Labeled with nitrogen-15 in the aromatic ring, used in nitrogen metabolism studies.
Uniqueness
The uniqueness of styrene-(ring-13C6) lies in its carbon-13 labeling, which provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies. This labeling allows for precise tracking of the compound in complex biological and chemical systems .
Properties
IUPAC Name |
ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i3+1,4+1,5+1,6+1,7+1,8+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-LSYAIDEBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466775 | |
| Record name | Styrene-(ring-13C6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-41-1 | |
| Record name | Styrene-(ring-13C6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-41-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cobalt(2+);2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B3333965.png)
![Tetrasodium;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,34-tetrasulfonate;nickel(2+)](/img/structure/B3333983.png)
